Bisindolylmaleimide II
Overview
Description
Bisindolylmaleimide II is a potent, ATP-competitive protein kinase C inhibitor. It is known for its selectivity for protein kinase C over protein kinase A and phosphorylase kinase. This compound also exhibits potent, noncompetitive antagonism at nicotinic cholinergic receptors . This compound is widely recognized for its biological activities and has been extensively studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Bisindolylmaleimide II (Bis II) is a potent inhibitor of all subtypes of Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Bis II also acts as a dual protein kinase A/C (PKA/C) inhibitor .
Mode of Action
Bis II is an ATP-competitive inhibitor . It displays selectivity for PKC over protein kinase A (PKA) and phosphorylase kinase (PK), with IC50 values of 0.01 μM for PKC, and 0.75 and 2 μM for PK and PKA respectively . This means that Bis II competes with ATP for the same binding site on the kinase, thus inhibiting the phosphorylation process .
Biochemical Pathways
Bis II affects the PKC pathway, which plays a crucial role in several cellular processes including cell differentiation, proliferation, and death . By inhibiting PKC, Bis II can affect these processes. Additionally, Bis II has been reported to inhibit PDK1, which is involved in the PI3K/AKT signaling pathway . This pathway is important for many cellular processes, including cell survival and growth .
Result of Action
Bis II’s inhibition of PKC and PKA/C can lead to a variety of cellular effects. For instance, it has been reported to have antiproliferative effects and to induce apoptosis . Furthermore, Bis II has been found to exhibit potent, noncompetitive antagonism at nicotinic cholinergic receptors .
Preparation Methods
Bisindolylmaleimide II can be synthesized using various methods. One common synthetic route involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . Another method employs an N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate bisindolylmaleimide, which is then converted to its corresponding maleic anhydride . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Bisindolylmaleimide II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, THF, and toluene . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of bisindolylmaleimide with N-benzyl-protected 2,3-dibromomaleimide in THF/toluene yields bisindolylmaleimide and its corresponding maleic anhydride .
Scientific Research Applications
Bisindolylmaleimide II has a wide range of scientific research applications. In chemistry, it is used as a potent protein kinase C inhibitor to study its effects on various cellular processes . In biology, it has been used to investigate the role of protein kinase C in cardiomyocyte phenotypes and bone-marrow cells . In medicine, this compound has shown potential as a therapeutic agent for cancer treatment due to its ability to inhibit protein kinase C and calmodulin protein . Additionally, it has been studied for its antimicrobial activity and inhibition of calcium signaling .
Comparison with Similar Compounds
Similar compounds include bisindolylmaleimide I, IV, VII, X, and XI . These compounds share similar biological activities, such as protein kinase C inhibition, but differ in their selectivity and potency. For example, bisindolylmaleimide I is a highly selective protein kinase C inhibitor with high selectivity for various isozymes . Bisindolylmaleimide II is unique in its potent noncompetitive antagonism at nicotinic cholinergic receptors .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDERUQORUFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314226 | |
Record name | Bisindolylmaleimide II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137592-45-1 | |
Record name | Bisindolylmaleimide II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisindolylmaleimide II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisindolylmaleimide II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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